molecular formula C21H21NO B180541 (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol CAS No. 153322-11-3

(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol

Cat. No.: B180541
CAS No.: 153322-11-3
M. Wt: 303.4 g/mol
InChI Key: KKJGAZRIFJEPKA-LEWJYISDSA-N
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Description

(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which includes a benzyl group, an amino group, and two phenyl groups attached to an ethanol backbone. This compound is often used in the synthesis of various pharmaceuticals and as a chiral building block in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol typically involves the reduction of the corresponding ketone or imine precursor. One common method is the asymmetric reduction of N-benzylidene-2-amino-1,2-diphenylethanol using chiral catalysts or reagents. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a chiral rhodium or ruthenium complex.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often employing advanced chiral catalysts and continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.

    Industry: The compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol involves its interaction with specific molecular targets, often through hydrogen bonding and van der Waals interactions. The compound’s chiral nature allows it to interact selectively with chiral receptors or enzymes, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol
  • (1R,2R)-N-Benzyl-2-amino-1,2-diphenylethanol
  • (1S,2S)-N-Benzyl-2-amino-1,2-diphenylethanol

Uniqueness

(1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry allows for selective interactions with chiral environments, making it valuable in asymmetric synthesis and chiral resolution processes. Compared to its diastereomers and enantiomers, this compound may exhibit different reactivity and selectivity, which can be exploited in various chemical and biological applications.

Properties

IUPAC Name

(1R,2S)-2-(benzylamino)-1,2-diphenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c23-21(19-14-8-3-9-15-19)20(18-12-6-2-7-13-18)22-16-17-10-4-1-5-11-17/h1-15,20-23H,16H2/t20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJGAZRIFJEPKA-LEWJYISDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN[C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373438
Record name (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153322-11-3
Record name (1R,2S)-N-Benzyl-2-amino-1,2-diphenylethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 153322-11-3
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